Benzenamine, 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride

Catalog No.
S526933
CAS No.
755040-97-2
M.F
C18H24Cl2N4O2
M. Wt
399.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenamine, 2-methyl-4-nitro-5-(4-(phenylmethyl)-...

CAS Number

755040-97-2

Product Name

Benzenamine, 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride

IUPAC Name

5-(4-benzylpiperazin-1-yl)-2-methyl-4-nitroaniline;dihydrochloride

Molecular Formula

C18H24Cl2N4O2

Molecular Weight

399.3 g/mol

InChI

InChI=1S/C18H22N4O2.2ClH/c1-14-11-18(22(23)24)17(12-16(14)19)21-9-7-20(8-10-21)13-15-5-3-2-4-6-15;;/h2-6,11-12H,7-10,13,19H2,1H3;2*1H

InChI Key

AYRFPZMTRYDWGP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-].Cl.Cl

Solubility

Soluble in DMSO

Synonyms

1-benzyl-4-((2-nitro-4-methyl-5-amino)-phenyl)-piperazine, EGIS-7625, EGIS7625

Canonical SMILES

CC1=CC(=C(C=C1N)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-].Cl.Cl

Description

The exact mass of the compound Benzenamine, 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride is 326.1743 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Benzenamine, 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride, commonly referred to as EGIS-7625, is a chemical compound with the molecular formula C18H24Cl2N4O2. This compound features a complex structure that includes a benzenamine core with a nitro group and a piperazine moiety, which contributes to its unique properties and potential applications in various fields, particularly in pharmaceuticals .

The compound is characterized by its dihydrochloride salt form, which enhances its solubility in aqueous solutions. Its systematic name reflects the specific arrangement of functional groups, including a methyl and nitro substituent on the benzene ring, and a piperazine derivative that is crucial for its biological activity .

Due to the presence of multiple functional groups. Typical reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's properties and biological activity.
  • Acylation and Alkylation: The amino group can undergo acylation or alkylation, leading to the formation of more complex derivatives that may exhibit enhanced pharmacological effects .

Research indicates that Benzenamine, 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride exhibits significant biological activities. It has been studied for its potential as an antidepressant and anxiolytic agent due to its interaction with neurotransmitter systems. The piperazine moiety is particularly important as it mimics the structure of several known psychoactive compounds, enhancing its binding affinity for serotonin and dopamine receptors .

The synthesis of Benzenamine, 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride typically involves several steps:

  • Nitration of 2-Methyl-4-aminobenzene: The starting material undergoes nitration to introduce the nitro group at the desired position.
  • Formation of Piperazine Derivative: A piperazine ring is synthesized through cyclization reactions involving appropriate precursors.
  • Coupling Reaction: The piperazine derivative is then coupled with the nitrated benzenamine to yield the final product.
  • Salt Formation: The dihydrochloride salt is formed by reacting the base form of the compound with hydrochloric acid .

Benzenamine, 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride has several applications:

  • Pharmaceuticals: Primarily investigated for use as an antidepressant or anxiolytic agent.
  • Research: Utilized in studies exploring receptor interactions and neuropharmacology.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of other bioactive compounds .

Studies examining the interactions of Benzenamine, 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)- reveal its potential effects on various neurotransmitter systems. It has been shown to interact with serotonin and dopamine receptors, which are critical targets in treating mood disorders. Additionally, preliminary data suggest that it may influence pathways associated with anxiety regulation .

Further research is required to elucidate these interactions comprehensively and assess their implications for therapeutic use.

Similar Compounds: Comparison

Several compounds share structural similarities with Benzenamine, 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)-. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
1-(4-Fluorophenyl)piperazineFluorinated phenyl groupAntidepressant
2-Methyl-4-nitroanilineNitro group on anilinePrecursor for dyes
1-(3-Chlorophenyl)piperazineChlorinated phenyl groupAnxiolytic effects

Uniqueness

Benzenamine, 2-methyl-4-nitro-5-(4-(phenylmethyl)-1-piperazinyl)- stands out due to its specific combination of functional groups that enhance its selectivity towards certain receptors compared to other similar compounds. Its unique piperazine derivative contributes significantly to its pharmacological profile and potential therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

398.1276314 g/mol

Monoisotopic Mass

398.1276314 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VVM6OT854G

Wikipedia

EGIS-7625

Dates

Modify: 2024-02-18
1: Kovács A, Gacsályi I, Wellmann J, Schmidt E, Szücs Z, Dubreuil V, Nicolas JP, Boutin J, Bózsing D, Egyed A, Tihanyi K, Spedding M, Szénási G. Effects of EGIS-7625, a selective and competitive 5-HT2B receptor antagonist. Cardiovasc Drugs Ther. 2003 Sep-Nov;17(5-6):427-34. PubMed PMID: 15107597.

Explore Compound Types